tert-Butyl mercaptan
Overview
Description
2-Methyl-2-propanethiol, also known as tert-Butyl mercaptan, is an organosulfur compound with the molecular formula C₄H₁₀S. It is a colorless liquid with a strong, unpleasant odor, often described as similar to that of garlic or skunk. This compound is commonly used as an odorant for natural gas to aid in leak detection due to its potent smell .
Mechanism of Action
Target of Action
Its primary role is to serve as an odorant for natural gas . The strong odor of Tert-Butyl mercaptan allows for the detection of gas leaks, as it can be easily detected by the human nose at very low concentrations .
Mode of Action
This compound interacts with the olfactory receptors in the nose, triggering a signal to the brain that is interpreted as a strong, unpleasant smell This serves as a warning sign of a potential gas leak
Biochemical Pathways
Its primary function is to be detected by the olfactory system, rather than to interact with or modify any biological systems or processes .
Pharmacokinetics
It is known to be a volatile compound that can be inhaled, and it may cause irritation to the skin and eyes upon direct exposure .
Result of Action
The primary result of this compound’s action is the detection of natural gas leaks. Its strong, unpleasant odor triggers a sensory response in humans, alerting them to the presence of natural gas . At very low concentrations, it is non-toxic, but the smell can cause nausea at concentrations as low as 2-3 ppm .
Action Environment
Environmental factors can influence the action of this compound. For example, its volatility and the strength of its odor can be affected by temperature and pressure . Additionally, its efficacy as a gas leak detector depends on its concentration in the gas, which can be influenced by factors such as the volume of gas, the size of the leak, and the dispersion of the gas in the environment .
Biochemical Analysis
Biochemical Properties
The reaction kinetics studies suggested the reaction was second order in thiol and third order overall .
Cellular Effects
Exposure to organosulfur compounds, like Tert-Butyl mercaptan, has been associated with transient nonspecific health symptoms and clinically diagnosed causative neurotoxic effects .
Molecular Mechanism
This thallium thiolate can be used to convert acyl chlorides to the thioester .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-propanethiol can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with sodium hydrosulfide. The reaction typically occurs under mild conditions and yields 2-Methyl-2-propanethiol as the primary product .
Industrial Production Methods: In industrial settings, 2-Methyl-2-propanethiol is produced by the reaction of isobutylene with hydrogen sulfide in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-propanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
2-Methyl-2-propanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in studies involving thiol-based biochemistry and enzymology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used as an odorant in natural gas and as a stabilizer in polymer production.
Comparison with Similar Compounds
- 2-Methyl-1-propanethiol
- 2-Propanethiol
- Benzyl mercaptan
- Thiophenol
Comparison: 2-Methyl-2-propanethiol is unique due to its tertiary structure, which imparts different reactivity compared to primary and secondary thiols. This structure affects its boiling point, solubility, and reactivity in chemical reactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-methylpropane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXCDAVJEZZYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S, Array | |
Record name | TERT-BUTYL MERCAPTAN | |
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Record name | 2-METHYL-2-PROPANETHIOL | |
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DSSTOX Substance ID |
DTXSID0026418 | |
Record name | t-Butyl mercaptan | |
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Molecular Weight |
90.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butyl mercaptan is a foul-smelling organosulfur compound which is a colorless, clear liquid at ambient temperatures. It is primarily used as an odorant for natural gas, and it has an odor threshold of less than 0.33 ppb. Non-toxic at the very low concentrations used in natural gas, but the smell can cause nausea at concentrations as low as 2-3 ppm. The pure chemical is highly flammable and may cause skin and eye irritation upon direct exposure., Liquid, Liquid with a strong skunky odor; [Merck Index] Clear colorless liquid with an unpleasant odor; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TERT-BUTYL MERCAPTAN | |
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Record name | 2-Propanethiol, 2-methyl- | |
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Record name | 2-METHYL-2-PROPANETHIOL | |
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Boiling Point |
149-153 °F at 760 mmHg (NFPA, 2010), 63.7-64.2 °C, 64 °C | |
Record name | TERT-BUTYL MERCAPTAN | |
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Flash Point |
less than -20 °F (NFPA, 2010), <-20 °F (<-29 °C) (closed cup), -26 °C c.c. | |
Record name | TERT-BUTYL MERCAPTAN | |
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Solubility |
Insoluble (NFPA, 2010), Slightly sol in water; very sol in alcohol, ether, liquid hydrogen sulfide, Very soluble in acetone; soluble in carbon tetrachloride | |
Record name | TERT-BUTYL MERCAPTAN | |
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Density |
0.8 (NFPA, 2010) - Less dense than water; will float, 0.79426 at 25 °C/4 °C, Relative density (water = 1): 0.80 | |
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Vapor Density |
3.1 (NFPA, 2010) - Heavier than air; will sink (Relative to Air), 3.1 (Air= 1), Relative vapor density (air = 1): 3.1 | |
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Vapor Pressure |
142.5 mmHg at 68 °F (ICSC, 2023), 181.0 [mmHg], 181 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 19.0 | |
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Color/Form |
Mobile liquid, COLORLESS LIQUID | |
CAS No. |
75-66-1, 16528-55-5 | |
Record name | TERT-BUTYL MERCAPTAN | |
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Melting Point |
-32 °F (ICSC, 2023), -0.5 °C, Heat of fusion at melting point = 2.0782X10+7 J/kmol, 0 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0019 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.